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Compound of Interest

Compound Name: Pyridazine-3-carboxylic acid

Cat. No.: B130350

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine-3-carboxylic acid is a heterocyclic organic compound featuring a pyridazine ring
substituted with a carboxylic acid group. The pyridazine scaffold is a recognized "privileged
structure” in medicinal chemistry, appearing in a variety of biologically active molecules. While
pyridazine-3-carboxylic acid itself often serves as a foundational building block or a
reference compound and has been reported to exhibit weak to moderate biological activity, its
derivatives have shown significant promise across several therapeutic areas.[1] This technical
guide provides an in-depth overview of the potential therapeutic targets of pyridazine-3-
carboxylic acid, drawing evidence from the pharmacological activities of its derivatives. We
will explore key biological pathways, present quantitative data for representative derivatives,
detail relevant experimental protocols, and visualize the underlying scientific concepts.

Core Physicochemical Properties of Pyridazine-3-
Carboxylic Acid

A foundational understanding of the physicochemical properties of pyridazine-3-carboxylic
acid is crucial for appreciating its role as a molecular scaffold.
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Property Value Source
Molecular Formula CsHaN20:2 [2][3]
Molecular Weight 124.10 g/mol [2][3]
Melting Point 200-209 °C [2]

CAS Number 2164-61-6 [2][3]

Potential Therapeutic Targets and Pathways

Based on the activities of its derivatives, pyridazine-3-carboxylic acid can be considered a
scaffold for developing modulators of the following key targets and pathways.

Cyclooxygenase (COX) Enzymes: Anti-inflammatory
Applications

Pyridazine and pyridazinone derivatives have been extensively investigated as inhibitors of
cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[4] COX-1 is
constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and
plays a major role in inflammation and pain. Selective inhibition of COX-2 is a key strategy for
developing anti-inflammatory drugs with reduced gastrointestinal side effects.

Signaling Pathway:
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Cyclooxygenase (COX) signaling pathway.

Quantitative Data for Pyridazine Derivatives as COX Inhibitors:

Compound Type Target ICs0 (M) Reference
Pyrazolone-pyridazine

Y _ by COX-1 >100 [4]
conjugates
COX-2 0.15-0.25 [4]
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Experimental Protocol: In Vitro COX Inhibition Assay

A common method to assess the inhibitory effect of compounds on COX-1 and COX-2 is a
colorimetric inhibitor screening assay.

o Objective: To determine the 1Cso values of test compounds against COX-1 and COX-2.
o Materials:
o COX-1 and COX-2 enzymes (human recombinant)
o Arachidonic acid (substrate)
o Heme (cofactor)
o Colorimetric substrate (e.g., TMPD)
o Test compounds (e.g., pyridazine-3-carboxylic acid and its derivatives)
o Reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1)
o Assay buffer (e.g., Tris-HCI)
o 96-well microplates
o Microplate reader
e Procedure:

o Prepare serial dilutions of the test compounds and reference inhibitors in a suitable
solvent (e.g., DMSO).

o In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to
each well.

o Add the test compounds or reference inhibitors to the respective wells. Include wells with
solvent only as a control.

o Initiate the reaction by adding arachidonic acid to all wells.
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[e]

Incubate the plate at room temperature for a specified time (e.g., 2 minutes).
o Stop the reaction and add the colorimetric substrate.

o Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader
to determine peroxidase activity, which is proportional to COX activity.

o Calculate the percentage of inhibition for each compound concentration relative to the

control.

o Determine the ICso value by plotting the percentage of inhibition against the logarithm of
the compound concentration and fitting the data to a dose-response curve.

Fatty Acid Amide Hydrolase (FAAH): Neuromodulatory
and Analgesic Potential

Derivatives of pyridazine, particularly a-keto pyridazines, have been identified as potent
inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for
the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, the levels of
anandamide are increased, leading to analgesic, anxiolytic, and anti-inflammatory effects.

Signaling Pathway:
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Fatty Acid Amide Hydrolase (FAAH) signaling pathway.

Experimental Protocol: FAAH Inhibition Assay

The inhibitory activity of compounds against FAAH can be determined using a fluorometric
assay.

e Objective: To determine the I1Cso values of test compounds against FAAH.
e Materials:
o Human recombinant FAAH
o Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide)
o Test compounds
o Reference inhibitor (e.g., URB597)
o Assay buffer (e.g., Tris-HCI with EDTA and BSA)
o 96-well black microplates
o Fluorescence microplate reader
e Procedure:
o Prepare serial dilutions of the test compounds and reference inhibitor.
o Add the assay buffer and FAAH enzyme to the wells of a 96-well plate.
o Add the test compounds or reference inhibitor to the appropriate wells.

o Pre-incubate the enzyme with the compounds for a specified time (e.g., 15 minutes) at a
controlled temperature (e.g., 37°C).

o Initiate the enzymatic reaction by adding the fluorogenic substrate.
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o Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation

at 355 nm, emission at 460 nm).
o Calculate the reaction velocity for each concentration.

o Determine the percentage of inhibition relative to the control (enzyme and substrate
without inhibitor).

o Calculate the ICso value from the dose-response curve.

Protein Kinases: Anticancer Applications

The pyridazine scaffold is a common feature in many kinase inhibitors developed for cancer
therapy. Kinases are a large family of enzymes that play critical roles in cell signaling,
proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many
cancers. Pyridazine derivatives have been shown to inhibit various kinases, including Cyclin-
Dependent Kinase 2 (CDK2).

Signaling Pathway (Simplified CDK2 Pathway):

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Growth_Factors

'

Receptor_Tyrosine_Kinases

'

Signaling_Cascade

Pyridazine-based
CDK2 Inhibitors

Inhibition

Cyclin_E

Cyclin E/CDK2
Complex

Phosphorylation

. Phosphorylated
R Pl Rb Protein

I
Sequesters Releases

v

E2F

Gene Transcription
(S-phase entry)

Cell Cycle
Progression

Click to download full resolution via product page

Simplified CDK2 signaling pathway in cell cycle progression.
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Quantitative Data for Pyridazine Derivatives as Kinase Inhibitors:

Compound Type Target ICs0 (M) Reference

3,6-disubstituted
o CDK2 20.1-151 [5]
pyridazines

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method for assessing kinase inhibition is a radiometric assay that measures the
transfer of a radiolabeled phosphate group to a substrate.

» Objective: To determine the ICso values of test compounds against a specific kinase (e.g.,
CDK2).

o Materials:
o Recombinant kinase (e.g., CDK2/Cyclin E complex)
o Kinase substrate (e.g., a specific peptide or protein like Histone H1)
o [y-BP]ATP
o Test compounds
o Reference inhibitor (e.g., Roscovitine for CDK2)
o Kinase assay buffer (containing MgClz, DTT, etc.)
o Phosphocellulose paper or membrane
o Scintillation counter
e Procedure:

o Prepare serial dilutions of the test compounds.
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o In a reaction tube or well, combine the kinase, substrate, and test compound in the kinase
assay buffer.

o Initiate the kinase reaction by adding [y-33P]ATP.

o Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period
(e.g., 30 minutes).

o Stop the reaction by adding a stop solution (e.g., phosphoric acid).
o Spot a portion of the reaction mixture onto phosphocellulose paper.
o Wash the paper extensively to remove unincorporated [y-3P]ATP.

o Measure the radioactivity remaining on the paper, which corresponds to the
phosphorylated substrate, using a scintillation counter.

o Calculate the percentage of inhibition for each compound concentration.

o Determine the ICso value from the dose-response curve.

Cannabinoid Receptor 2 (CB2) Agonists

Pyridazine-3-carboxamides have been designed and synthesized as selective agonists for the
Cannabinoid Receptor 2 (CB2). The CB2 receptor is primarily expressed in the immune system
and is a promising target for treating inflammatory and neuropathic pain without the
psychoactive side effects associated with CB1 receptor activation.

Signaling Pathway (Simplified CB2 Receptor Signaling):
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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